

# Spectroscopic Analysis of 5-Bromo-2-Methoxyphenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-2-Methoxyphenylacetonitrile
Cat. No.:	B1273152

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## Introduction

**5-Bromo-2-methoxyphenylacetonitrile** is a substituted aromatic nitrile of significant interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmaceutical agents. Its chemical structure, featuring a bromine atom, a methoxy group, and a cyanomethyl substituent on a benzene ring, presents a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Bromo-2-Methoxyphenylacetonitrile**, including predicted data for <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented, along with visualizations to aid in understanding the molecular structure and analytical workflow.

## Molecular Structure and Properties

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>8</sub> BrNO
Molecular Weight	226.07 g/mol <a href="#">[1]</a>
Melting Point	61-63 °C <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white solid
CAS Number	7062-40-0 <a href="#">[1]</a> <a href="#">[2]</a>

## Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for **5-Bromo-2-Methoxyphenylacetonitrile** in publicly accessible databases, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within a molecule. The predicted chemical shifts ( $\delta$ ) for **5-Bromo-2-Methoxyphenylacetonitrile** in a deuterated chloroform (CDCl<sub>3</sub>) solvent are summarized below.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.55	d	1H	H-6
~ 7.40	dd	1H	H-4
~ 6.85	d	1H	H-3
~ 3.90	s	3H	-OCH <sub>3</sub>
~ 3.70	s	2H	-CH <sub>2</sub> CN

Disclaimer: These are predicted values and may differ from experimental results.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy reveals the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in **5-Bromo-2-Methoxyphenylacetonitrile** are presented in the following table.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 156	C-2 (C-OCH <sub>3</sub> )
~ 134	C-4
~ 131	C-6
~ 122	C-1 (C-CH <sub>2</sub> CN)
~ 117	-C≡N
~ 115	C-5 (C-Br)
~ 113	C-3
~ 56	-OCH <sub>3</sub>
~ 22	-CH <sub>2</sub> CN

Disclaimer: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **5-Bromo-2-Methoxyphenylacetonitrile** are predicted as follows.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3050-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium	Aliphatic C-H stretch
~ 2230	Strong, Sharp	C≡N stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	Aryl-O stretch (asymmetric)
~ 1020	Strong	Aryl-O stretch (symmetric)
~ 820	Strong	C-H out-of-plane bend
~ 650	Medium	C-Br stretch

Disclaimer: These are predicted values and may differ from experimental results.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Bromo-2-Methoxyphenylacetonitrile**, the electron ionization (EI) mass spectrum is expected to show the following key features.

m/z	Interpretation
225/227	Molecular ion peak (M <sup>+</sup> ) with characteristic 1:1 isotopic pattern for Bromine ( <sup>79</sup> Br/ <sup>81</sup> Br)
210/212	[M - CH <sub>3</sub> ] <sup>+</sup>
186/188	[M - CH <sub>2</sub> CN] <sup>+</sup>
146	[M - Br] <sup>+</sup>
118	[M - Br - CO] <sup>+</sup>
90	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>

Disclaimer: These are predicted values and may differ from experimental results.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Bromo-2-Methoxyphenylacetonitrile**.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Bromo-2-Methoxyphenylacetonitrile** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Acquire the spectrum at room temperature.
  - Typical parameters include a  $30^\circ$  pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
  - Average 16-32 scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use the same sample and spectrometer.
  - Acquire a proton-decoupled spectrum.
  - Typical parameters include a  $30^\circ$  pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
  - A larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

- Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, scan the range from 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add 16-32 scans to improve the signal-to-noise ratio.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

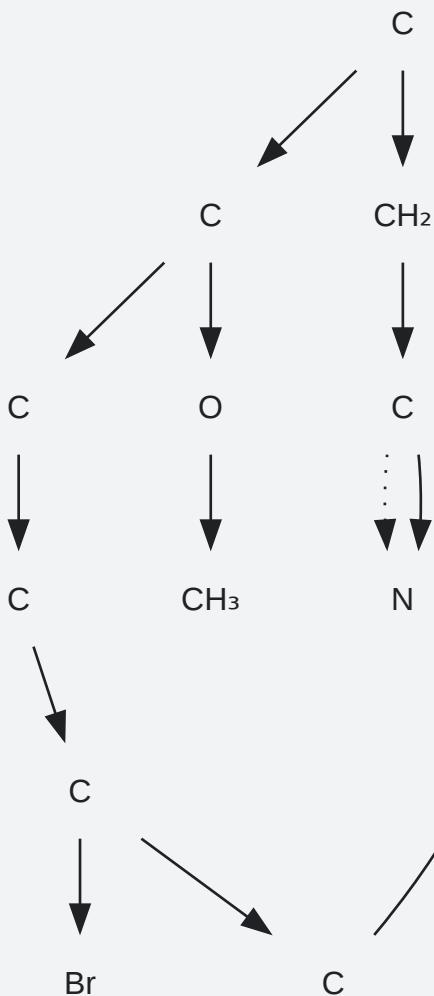
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after dissolving in a suitable solvent for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.
- Mass Analysis: Scan a mass range of  $\text{m/z}$  50-300 to detect the molecular ion and expected fragments.

## Visualizations

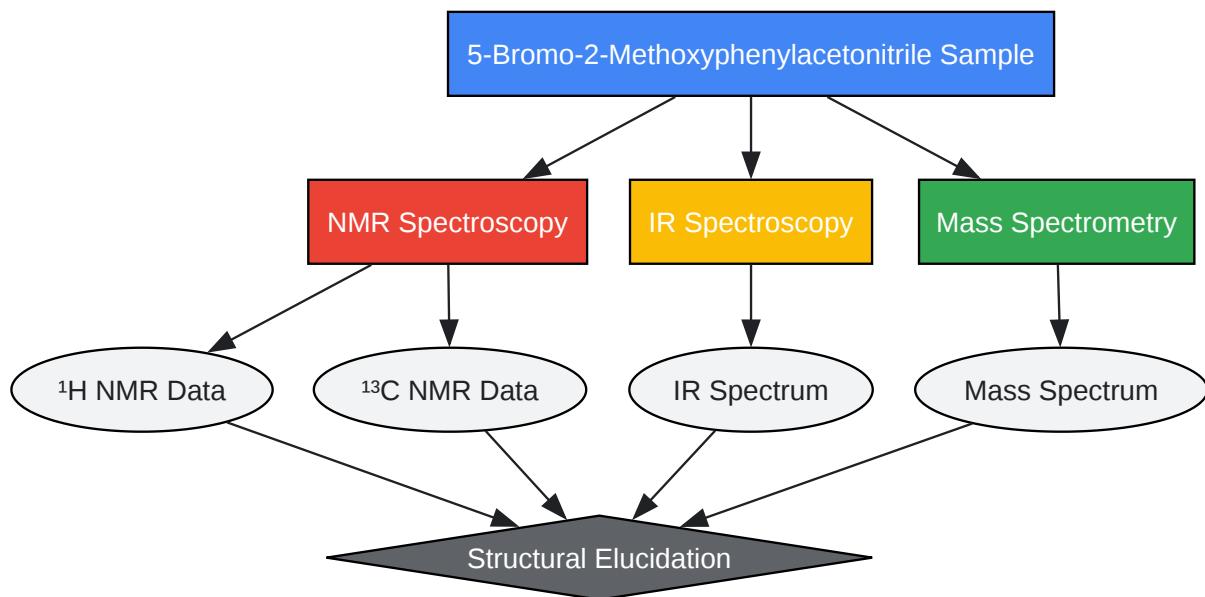
### Chemical Structure of 5-Bromo-2-Methoxyphenylacetonitrile

## 5-Bromo-2-Methoxyphenylacetonitrile

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Caption: Chemical structure of **5-Bromo-2-Methoxyphenylacetonitrile**.

## Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of the compound.

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## References

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